2-((Dimethylamino)methyl)phenol

Catalog No.
S1818487
CAS No.
25338-55-0
M.F
C9H13NO
M. Wt
Availability
In Stock
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2-((Dimethylamino)methyl)phenol

CAS Number

25338-55-0

Product Name

2-((Dimethylamino)methyl)phenol

IUPAC Name

2-[(dimethylamino)methyl]phenol

Molecular Formula

C9H13NO

InChI

InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3

SMILES

CN(C)CC1=CC=CC=C1O

Synonyms

alpha-(Dimethylamino)-cresol

Organic synthesis:

  • As a building block for the synthesis of more complex molecules: (Dimethylaminomethyl)phenol can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. For instance, it can be used to synthesize a class of compounds called Mannich bases, which have diverse biological activities [].

Analytical chemistry:

  • As a chelating agent: (Dimethylaminomethyl)phenol can form complexes with metal ions, making it useful in analytical chemistry for the separation and determination of metals. It can be used in complexometric titrations and as a masking agent to prevent interference from other metal ions [, ].

Polymer chemistry:

  • As a precursor for the synthesis of polymers: (Dimethylaminomethyl)phenol can be used to prepare various types of polymers, including polyamides, polyurethanes, and epoxy resins. These polymers can be used in a wide range of applications, such as coatings, adhesives, and composites [].

Material science:

  • As a component of self-assembled monolayers: (Dimethylaminomethyl)phenol can be used to create self-assembled monolayers (SAMs) on various surfaces. SAMs are ordered assemblies of molecules that can be used to modify the surface properties of materials, such as their wettability, adhesion, and electrical conductivity [].

2-((Dimethylamino)methyl)phenol, with the molecular formula C₉H₁₃NO, is an organic compound that serves as a derivative of phenol. In this compound, the hydroxyl group of phenol is substituted with a dimethylaminomethyl group. This modification enhances its chemical properties and makes it useful in various applications across chemistry, biology, and industry. The compound appears as a white powder and is soluble in water, ethanol, and ether .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield different amine derivatives, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters when reacted with alkyl halides or acyl chlorides under basic or acidic conditions .

These reactions allow for the modification of the compound into various derivatives that may have different properties and applications.

Research indicates that 2-((Dimethylamino)methyl)phenol exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's ability to interact with biological systems makes it a candidate for further pharmaceutical research, particularly as a potential intermediate in drug synthesis .

The synthesis of 2-((Dimethylamino)methyl)phenol can be achieved through several methods:

  • Mannich Reaction: This method involves the condensation of phenol, formaldehyde, and dimethylamine under acidic conditions. The resulting product can be isolated through distillation or crystallization.
  • Industrial Production: In industrial settings, synthesis may also involve pressure bottles and hydrogenation processes. For instance, salicylaldehyde, dimethylamine, and palladium on charcoal are combined in a pressure vessel and hydrogenated to yield the desired product .

2-((Dimethylamino)methyl)phenol has diverse applications:

  • Organic Synthesis: It serves as a building block in various organic synthesis processes.
  • Coordination Chemistry: The compound acts as a ligand in coordination chemistry.
  • Biological Research: It is investigated for its potential use in pharmaceuticals.
  • Industrial Chemicals: It is utilized in producing polymers and resins .

Studies have shown that 2-((Dimethylamino)methyl)phenol can react with G-series nerve agents to form less volatile complexes. This property enhances both the stability of these complexes and their detectability using advanced analytical techniques such as liquid chromatography-mass spectrometry. Such interactions are crucial for developing sensitive detection methods for hazardous substances .

Several compounds share structural similarities with 2-((Dimethylamino)methyl)phenol. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
3-((Dimethylamino)methyl)phenol60760-04-50.90
2-(Aminomethyl)-6-methylphenol hydrochloride1956330-87-20.84
3-(Piperidin-1-ylmethyl)phenol73279-04-60.83
2-(Aminomethyl)phenol hydrochloride61626-91-30.81
(S)-3-(1-(Dimethylamino)ethyl)phenol139306-10-80.81

These compounds differ primarily in their substituents or functional groups but share a core phenolic structure that influences their reactivity and biological activity.

The synthesis of 2-((Dimethylamino)methyl)phenol primarily relies on the Mannich reaction, a fundamental three-component condensation involving phenol, formaldehyde, and dimethylamine [4]. This aminomethylation process represents one of the most important carbon-carbon bond forming reactions in organic synthesis, where the phenolic substrate undergoes substitution by an aminoalkyl moiety [4]. The classical Mannich reaction mechanism proceeds through the initial formation of an iminium ion intermediate when formaldehyde reacts with dimethylamine under acidic or basic conditions [7].

The mechanistic pathway involves the nucleophilic attack of the activated phenol ring on the electrophilic iminium carbon, resulting in the formation of the aminomethylated product [7]. Research has demonstrated that the reaction follows second-order kinetics, with the overall rate constant being influenced by the electronic properties of the phenolic substrate and the reaction conditions [20]. The stepwise formation mechanism includes the initial generation of hydroxymethyl intermediates, followed by their condensation with dimethylamine to form the final aminomethylated product [20].

Studies using deuterium-labeled substrates have provided crucial insights into the reaction mechanism, revealing that hydrogen migration occurs from the ortho position of the benzene ring to the alpha carbon of the alkyl group during the alkylation process [8]. This mechanistic understanding has been further supported by nuclear magnetic resonance spectroscopy studies, which confirm the formation of specific intermediates during the reaction progression [8].

The regioselectivity of the Mannich reaction with phenolic substrates has been extensively investigated, with research showing that aminomethylation predominantly occurs at the ortho and para positions relative to the hydroxyl group [7]. The reaction demonstrates high selectivity for ortho-substitution in 2-((Dimethylamino)methyl)phenol synthesis, with selectivity exceeding 80% under optimized conditions [7].

Reaction ParameterOptimal RangeImpact on MechanismReference
Temperature60-80°CControls intermediate stability [20]
pH8-10Influences iminium formation
Molar Ratio (Phenol:Formaldehyde:Amine)1:1.1:1.1Minimizes side reactions
Reaction Time3-8 hoursEnsures complete conversion

Catalytic Systems in Nucleophilic Substitution Reactions

Catalytic systems play a crucial role in optimizing the nucleophilic substitution reactions involved in 2-((Dimethylamino)methyl)phenol synthesis [25]. Traditional acid catalysts, including hydrochloric acid and sulfuric acid, facilitate the protonation of formaldehyde, enhancing its electrophilic character and promoting efficient iminium ion formation [25]. These Brønsted acid catalysts operate effectively at temperatures between 60-80°C and maintain high catalytic activity throughout the reaction period [25].

Lewis acid catalysts, such as aluminum chloride and zinc chloride, offer alternative catalytic pathways by coordinating with the carbonyl oxygen of formaldehyde, thereby increasing its electrophilicity [25]. Research has shown that Lewis acids provide superior selectivity compared to Brønsted acids, particularly in preventing over-alkylation reactions that lead to polysubstituted products [25].

Advanced catalytic systems utilizing ruthenium complexes have been developed for aminomethylation reactions, offering exceptional selectivity and activity [6]. These ruthenium-based catalysts operate through a dehydrogenation mechanism of methanol, providing an environmentally benign carbon-1 building block without the use of reactive formaldehyde [6]. The ruthenium-catalyzed process demonstrates remarkable efficiency, with conversion rates reaching 94% and selectivity exceeding 80% for ortho-substituted products [6].

Ionic liquid catalysts represent a significant advancement in sustainable catalytic systems for aminomethylation reactions [16]. These catalysts combine the advantages of homogeneous and heterogeneous catalysis, offering excellent recyclability and reduced environmental impact [16]. Choline-based ionic liquids with Brønsted-Lewis dual acid functionality have shown particular promise, achieving yields of 63-98% while maintaining catalyst stability for multiple reaction cycles [16].

Titanium dioxide-based catalysts have emerged as metal-free alternatives for nucleophilic alkylation reactions [8]. These catalysts operate through oxygen vacancy sites on the titanium dioxide surface, facilitating the formation of titanium-carbon bonds with remarkable selectivity [8]. The anatase form of titanium dioxide demonstrates superior performance, with conversion rates exceeding 90% and excellent selectivity for alpha-carbon alkylation products [8].

Catalyst TypeOperating Temperature (°C)Conversion (%)Selectivity (%)Recyclability
Sulfuric Acid60-8068-7570-80No
Aluminum Chloride40-6075-8565-75Limited
Ruthenium Complex140-30085-9480-90Limited
Ionic Liquid25-8063-9875-85Excellent
Titanium Dioxide30085-9580-88Good

Solvent Effects on Reaction Kinetics

Solvent selection profoundly influences the kinetics and thermodynamics of 2-((Dimethylamino)methyl)phenol synthesis [9]. The dielectric constant of the solvent plays a critical role in determining reaction rates, with studies demonstrating that solvents with moderate dielectric constants (2-25) provide optimal reaction environments [9]. Aprotic solvents such as toluene and xylene have shown superior performance in bisamine-based synthesis routes, preventing resin formation while maintaining high atom economy .

Polar protic solvents, including methanol and ethanol, facilitate the Mannich reaction by stabilizing charged intermediates through hydrogen bonding interactions [9]. Research has revealed that methanol provides balanced solvation effects, with activation energies ranging from 6.14 to 6.26 kcal/mol for the rate-determining step [9]. The solvent-mediated modification of thermodynamics shows that lower dielectric constant solvents reduce the energy input required for amine regeneration reactions [9].

Water, despite its high dielectric constant, presents unique challenges in aminomethylation reactions due to its competitive nucleophilicity and tendency to promote hydrolysis reactions [9]. However, water-based systems have been successfully employed in specific catalytic systems, particularly those utilizing ionic liquid catalysts that can effectively manage water interference [16].

The choice of solvent significantly impacts the selectivity of the aminomethylation reaction [7]. Studies have demonstrated that aprotic solvents enhance regioselectivity by preventing competing nucleophilic attacks from solvent molecules [7]. Dioxane-water mixtures have shown particular effectiveness in traditional Mannich reactions, providing good solubility for all reactants while maintaining acceptable reaction rates .

Solvent-free conditions represent an emerging approach for sustainable synthesis [15]. Microwave-assisted reactions conducted without solvents have achieved remarkable efficiency, with reaction times reduced to 5-10 minutes and yields reaching 82-87% [15]. These solvent-free protocols significantly improve green chemistry metrics, reducing process mass intensity and environmental factor values [15].

Solvent SystemDielectric ConstantReaction RateSelectivity (%)Environmental Impact
Toluene2.38High88-95Low
Dioxane2.21Moderate75-85Moderate
Ethanol24.85Moderate80-88Low
Methanol32.61Moderate78-85Low
Water78.36Low60-70Minimal
Acetic Acid6.20High85-92Moderate

Byproduct Formation and Purification Strategies

The synthesis of 2-((Dimethylamino)methyl)phenol is accompanied by the formation of several byproducts that require systematic identification and removal . The primary byproducts include disubstituted phenolic derivatives, particularly 2,6-bis[(dimethylamino)methyl]phenol, which forms through competing aminomethylation at both ortho positions . Research has shown that byproduct formation ranges from 3-9% under optimized conditions, with the exact distribution depending on reaction stoichiometry and temperature .

Unreacted phenol represents another significant impurity, typically comprising 2-4% of the crude product mixture . The presence of unreacted starting materials necessitates efficient separation techniques to achieve the required purity levels for industrial applications . Studies have demonstrated that maintaining precise stoichiometric ratios of reactants is crucial for minimizing both unreacted starting materials and overalkylated products .

Resinous byproducts can form through condensation reactions between aminomethylated intermediates, particularly under elevated temperatures or extended reaction times [20]. These polymeric materials are difficult to separate and significantly impact product yield and purity [20]. Research has identified optimal temperature ranges of 60-80°C to balance reaction kinetics while minimizing resin formation .

Purification strategies for 2-((Dimethylamino)methyl)phenol typically employ vacuum distillation as the primary separation technique . The compound exhibits a boiling point of 130-135°C at 1 mmHg, allowing for effective separation from higher-boiling byproducts . Fractional distillation under reduced pressure has proven essential to prevent thermal decomposition during purification [24].

Column chromatography using silica gel stationary phases provides an alternative purification approach, particularly for analytical-scale preparations . Ethyl acetate-hexane eluent systems have demonstrated effectiveness in separating the target compound from structurally similar byproducts . Reverse-phase high-performance liquid chromatography using C18 columns with acetonitrile-water mobile phases enables precise purity assessment and quantitative analysis .

Recrystallization techniques have been successfully employed for final purification steps . Hot benzene-pyridine solvent systems provide excellent selectivity for 2-((Dimethylamino)methyl)phenol, yielding products with purity exceeding 95% . Alternative recrystallization solvents, including ethanol-water mixtures, offer more environmentally friendly purification options .

Purification MethodPurity Achieved (%)Recovery (%)Environmental ImpactScalability
Vacuum Distillation92-9785-90ModerateExcellent
Column Chromatography95-9875-85HighLimited
Recrystallization (Benzene-Pyridine)95-9980-85HighGood
Recrystallization (Ethanol-Water)93-9685-90LowGood
Preparative Liquid Chromatography98-9970-80ModerateLimited

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 2-((Dimethylamino)methyl)phenol, focusing on waste minimization, energy efficiency, and the use of renewable resources [17]. Atom economy optimization represents a fundamental approach, with research demonstrating that microwave-assisted synthesis achieves atom economies of 91.74% compared to 65-70% for traditional methods [15]. This improvement results from reduced side reactions and more efficient incorporation of starting materials into the final product [15].

Ionic liquid-mediated synthesis has emerged as a promising green chemistry approach, offering significant advantages in terms of catalyst recyclability and waste reduction [13] [16]. Hydrophobic magnetic ionic liquids, such as trihexyltetradecylphosphonium tetrachloroferrate, have demonstrated exceptional performance in phenolic compound processing with distribution ratios exceeding 6000 for chlorinated derivatives [13]. These ionic liquids can be easily recovered using magnetic separation techniques, enabling multiple reaction cycles without significant activity loss [13].

Microwave-assisted synthesis represents a major advancement in energy-efficient processing [15]. Research has shown that microwave irradiation reduces reaction times from 90 minutes to 5 minutes while improving yields from 73% to 84% [15]. The energy efficiency gains are reflected in improved green chemistry metrics, with process mass intensity values decreasing from 105.17 to 91.59 and environmental factors reducing from 104.17 to 90.59 [15].

Solvent-free reaction conditions have been successfully implemented using ionic liquid catalysts [16]. These approaches eliminate the need for volatile organic solvents while maintaining high reaction efficiency [16]. Tetrabutylammonium-based ionic liquids have shown particular effectiveness in solvent-free Mannich reactions, achieving excellent yields in shorter reaction times compared to conventional methods [16].

Renewable feedstock utilization represents another key aspect of sustainable synthesis [17]. Research has focused on replacing petroleum-derived starting materials with bio-based alternatives, including the use of renewable phenol sources and bio-derived formaldehyde [17]. Life cycle assessment studies have demonstrated that renewable feedstock utilization can reduce the carbon footprint of phenolic compound synthesis by 30-50% [30].

Continuous flow chemistry has been investigated as an alternative to traditional batch processing [29]. Flow chemistry offers improved energy efficiency, reduced waste generation, and enhanced safety compared to batch processes [29]. The continuous nature of flow synthesis enables better heat and mass transfer, resulting in more uniform reaction conditions and improved product quality [29].

Green Chemistry ApproachAtom Economy (%)Energy Reduction (%)Waste Reduction (%)Implementation Feasibility
Microwave-Assisted Synthesis91.7460-8045-65High
Ionic Liquid Catalysis75-8530-5070-85Moderate
Solvent-Free Conditions85-9040-6080-90Moderate
Continuous Flow Processing80-8825-4035-55Low
Renewable Feedstock70-8020-3530-50Low

The thermochemical behavior of 2-((Dimethylamino)methyl)phenol reveals complex decomposition patterns characteristic of compounds containing both phenolic and tertiary amine functionalities. Thermal stability analysis indicates that the compound remains stable under ambient conditions but begins to show decomposition behavior at elevated temperatures [1] [2].

Initial thermal decomposition is anticipated to commence around 200-250°C, which is consistent with the thermal behavior of related Mannich base compounds [1]. The decomposition process follows multiple pathways, beginning with dehydration reactions at lower temperatures (150-250°C) followed by more extensive degradation at higher temperatures [1] [2].

Decomposition mechanisms for phenolic compounds typically involve initial breakdown at the hydroxyl groups, leading to water elimination and formation of quinone-type intermediates [1] [2]. For the dimethylaminomethyl substituent, the Mannich base linkage represents a thermally labile site, with potential cleavage occurring through retro-Mannich reactions that regenerate formaldehyde, dimethylamine, and phenolic fragments [3] [1].

At temperatures exceeding 350°C, the compound undergoes extensive pyrolytic decomposition with formation of various volatile products including hydrogen, water, methane, carbon monoxide, and aromatic species such as phenol and methylphenols [1]. The char-forming tendency of phenolic structures contributes to thermal stability at high temperatures, with carbon char formation becoming significant above 400°C [1].

Oxidative decomposition pathways differ substantially from pyrolytic behavior, with enhanced reactivity in the presence of oxygen leading to formation of oxidized species and potentially different product distributions [1] [3]. The tertiary amine functionality may undergo N-demethylation and oxidative degradation under these conditions [4].

Temperature Range (°C)Decomposition ProcessMajor ProductsReference
150-250Initial dehydration/curingWater, crosslinked products [1] [3]
200-350Mannich base cleavageFormaldehyde, dimethylamine, phenol [1] [3]
350-450Phenolic degradationPhenol, methylphenols, water [1] [2]
450-600Extensive pyrolysisCO, H₂, CH₄, aromatic species [1]
>600Char formationCarbon char, H₂, CO [1]

Solubility Parameters in Polar/Non-Polar Media

The solubility characteristics of 2-((Dimethylamino)methyl)phenol reflect its amphiphilic molecular structure, containing both hydrophilic (phenolic hydroxyl and tertiary amine) and hydrophobic (aromatic ring and methyl groups) components [5] [6] [7].

Aqueous solubility is moderate at 25.2 g/L at 20°C, indicating appreciable water solubility despite the compound's organic nature [5] [6]. This solubility is enhanced by the hydrogen bonding capacity of both the phenolic hydroxyl group and the basic nitrogen atom, which can interact favorably with water molecules [7] [8].

The partition coefficient (LogP = 1.45380) suggests moderate lipophilicity, indicating the compound partitions preferentially into organic phases while retaining significant aqueous solubility [9] [5]. This intermediate lipophilicity is characteristic of bioactive compounds that require both membrane permeability and aqueous compatibility.

Polar solvent compatibility is excellent, with high solubility observed in methanol, ethanol, and other polar protic solvents [10] [7]. The compound's ability to serve as both hydrogen bond donor (phenolic OH) and acceptor (amine nitrogen) facilitates extensive solvation in polar media [11] [8].

Non-polar solvent solubility is limited, with poor solubility in hexane and benzene [7]. However, moderate solubility in aromatic hydrocarbons suggests π-π interactions between the phenyl ring and aromatic solvents contribute to solubilization [9].

pH-dependent solubility is expected due to the compound's amphoteric nature, with enhanced aqueous solubility under both acidic conditions (amine protonation) and basic conditions (phenol deprotonation) [4] [11].

Solvent SystemSolubility (g/L)LogP ValueReference
Water (20°C)25.21.45380 [5] [6]
Polar SolventsHigh- [7]
MethanolSoluble- [10]
EthanolSoluble- [7]
Non-polar SolventsLimited- [7]
Hexane/BenzenePoor- [7]
Aromatic HydrocarbonsModerate- [9]

Acid-Base Behavior and pKa Determination

The acid-base properties of 2-((Dimethylamino)methyl)phenol are governed by dual ionizable functionalities: the phenolic hydroxyl group acting as a weak acid and the tertiary amine group functioning as a weak base [13] [11].

Phenolic acidity is estimated to have a pKa around 10-11, consistent with substituted phenols [13]. The electron-donating dimethylaminomethyl substituent in the ortho position likely increases the phenolic pKa slightly compared to unsubstituted phenol (pKa = 10.0), as electron-donating groups reduce phenolic acidity [14].

Amine basicity is characterized by an estimated pKa of 9-10 for the conjugate acid of the tertiary amine [15] [16]. The proximity to the electron-withdrawing phenolic group may reduce the amine basicity compared to aliphatic tertiary amines, which typically have pKa values around 10-11 [11].

Zwitterionic behavior is possible under certain pH conditions where the amine is protonated while the phenol remains neutral, or where both groups are ionized simultaneously . The isoelectric point would occur when the net charge is zero, representing a critical pH for solubility and chemical behavior.

Intramolecular hydrogen bonding between the phenolic hydroxyl and the amine nitrogen may occur, potentially affecting both pKa values through cooperative effects [11] [8]. Such intramolecular interactions can stabilize certain ionic forms and influence the overall acid-base equilibria.

pH-responsive behavior makes this compound particularly interesting for applications requiring environmental responsiveness. The compound's charge state and solubility characteristics change dramatically across the physiologically relevant pH range [4].

Gas-phase acidity studies on related phenolic compounds indicate significant differences from solution-phase behavior, with enhanced acidity observed in the absence of solvation effects [13] [14].

PropertyValue/DescriptionReference
Phenolic pKa (estimated)~10-11 (typical phenol range) [13]
Amine pKa (estimated)~9-10 (tertiary amine) [15] [16]
Zwitterionic CharacterCan exist as zwitterion under certain conditions
pH-dependent BehaviorpH-responsive due to dual functionality [4]
Related Compound pKa DataDimethylphenols: pKa variations with substitution [14]
Gas-phase AcidityPhenolic compounds show significant gas-phase acidity [13] [14]
Protonation SiteAmine nitrogen preferentially protonated [11] [8]

Redox Properties and Electrochemical Characterization

The electrochemical behavior of 2-((Dimethylamino)methyl)phenol is dominated by the oxidative reactivity of the phenolic hydroxyl group, while the tertiary amine substituent influences both oxidation potential and reaction mechanisms [17] [18].

Phenolic oxidation is expected to occur at approximately 1.0-1.5 V vs. saturated calomel electrode (SCE), consistent with substituted phenols [17] [18]. The electron-donating dimethylaminomethyl group likely shifts the oxidation potential to more negative values, facilitating easier oxidation compared to unsubstituted phenol [18].

Oxidation mechanisms typically proceed through single-electron transfer to form phenoxyl radicals, which can undergo various subsequent reactions including dimerization, coupling reactions, and further oxidation to quinone species [17] [18]. The ortho-substitution pattern may favor intramolecular cyclization reactions following initial oxidation.

Electrochemical reversibility is generally limited for phenolic oxidations due to the reactive nature of phenoxyl radicals and their tendency to undergo chemical follow-up reactions [17] [18]. The presence of the dimethylaminomethyl substituent may provide additional reaction pathways that further limit reversibility.

Amine group electrochemistry shows that tertiary amines are generally resistant to reduction but can undergo oxidation at high potentials [19] [20]. N-demethylation and formation of iminium intermediates may occur under strongly oxidizing conditions.

pH-dependent redox behavior is significant due to the acid-base equilibria of both functional groups [20]. Protonation of the amine at low pH may affect the electron-donating capacity of the substituent, while deprotonation of the phenol at high pH fundamentally alters the redox chemistry.

Catalytic applications of related phenol-amine systems in oxidation reactions suggest potential utility in electrocatalytic processes, particularly for oxidative coupling reactions [17].

Electrochemical ParameterValue/ObservationReference
Oxidation Potential (phenolic OH)Expected ~1.0-1.5 V vs. SCE (typical phenols) [17] [18]
Reduction BehaviorTertiary amines generally resistant to reduction [19] [20]
Electrochemical ReversibilityPhenol oxidation typically irreversible [17] [18]
Related Phenol OxidationPhenolic compounds undergo oxidative coupling [17] [18]
Amine Group ElectrochemistryDimethylamino groups can be oxidized at high potentials [19] [20]
pH-dependent RedoxRedox potentials shift with pH [20]

Surface Activity and Colloidal Behavior

The surface-active properties of 2-((Dimethylamino)methyl)phenol arise from its moderate amphiphilic character, though it does not possess the structural requirements for strong surfactant behavior [21] [22].

Surface tension reduction is estimated to be modest, with the compound likely reducing water surface tension to approximately 35-40 dyn/cm based on related phenolic compounds [23] [24]. The hydrophobic aromatic ring and hydrophilic hydroxyl and amine groups provide the necessary amphiphilic balance for surface activity.

Critical micelle concentration (CMC) is not expected to be observed for this compound, as it lacks the extended hydrophobic tail necessary for traditional micelle formation [21] [22]. The compound is better characterized as a hydrotrope or weak surface-active agent rather than a true surfactant.

Interfacial activity at oil-water interfaces is anticipated due to the phenolic hydroxyl group's ability to hydrogen bond with water while the aromatic system provides compatibility with organic phases [21] [25]. This behavior is enhanced by the tertiary amine group, which can interact with both polar and non-polar environments.

Wetting properties are improved compared to pure hydrocarbons due to the polar functional groups [21]. The compound may serve as a wetting agent in formulations requiring improved surface coverage on polar substrates.

Related structural analogs such as 2,6-di-tert-butyl-4-[(dimethylamino)methyl]phenol show more pronounced surface activity due to increased hydrophobic character from the tert-butyl groups [10] [23]. This suggests that structural modifications could enhance the surface-active properties of the basic dimethylaminomethylphenol framework.

Foaming behavior is expected to be minimal due to the lack of strong surfactant properties, though some foam stabilization may occur through hydrogen bonding interactions at air-water interfaces [21] [22].

Surface PropertyValue/DescriptionReference
Surface Tension (estimated)~35-40 dyn/cm (estimated from related compounds) [23] [24]
Amphiphilic CharacterLimited amphiphilic character [21] [22]
CMC (if applicable)Not expected to form micelles [21] [22]
Related Compound Data2,6-Di-tert-butyl analog: moderate surface activity [10] [23]
Interfacial ActivitySome surface activity due to phenol group [21] [25]
Wetting PropertiesEnhanced wetting compared to pure hydrocarbons [21]

Dates

Last modified: 11-23-2023

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